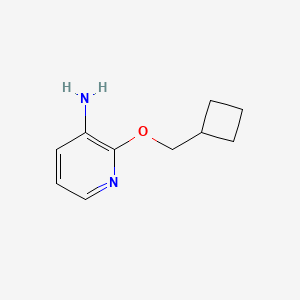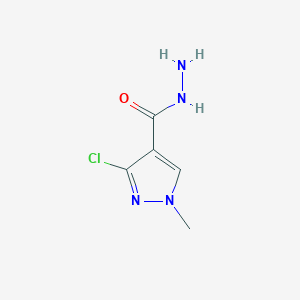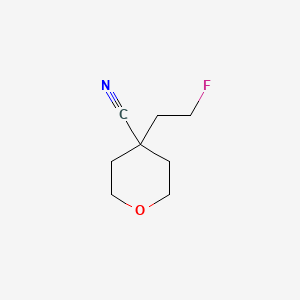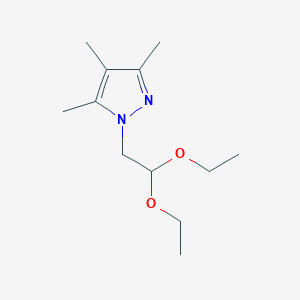
2-(Cyclobutylmethoxy)pyridin-3-amine
Übersicht
Beschreibung
“2-(Cyclobutylmethoxy)pyridin-3-amine”, also known as CBMP, is an organic compound that has grabbed the attention of scientific researchers due to its unique chemical properties and potential in various fields of research and industry. It has a molecular formula of C10H14N2O and a molecular weight of 178.234 .
Molecular Structure Analysis
The molecular structure of “2-(Cyclobutylmethoxy)pyridin-3-amine” is based on a pyridine ring with a cyclobutylmethoxy group at the 2-position and an amine group at the 3-position .Wissenschaftliche Forschungsanwendungen
1. Bicyclization Approaches in Organic Chemistry
The compound has relevance in bicyclization strategies, particularly in the synthesis of diverse pyrazolo[3,4-b]pyridine derivatives. A study demonstrated a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines, highlighting the compound's potential in creating complex organic structures (Tu et al., 2014).
2. Catalysts for Synthesis of Heterocyclic Compounds
Another study explored using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. This indicates the role of 2-(Cyclobutylmethoxy)pyridin-3-amine in the efficient synthesis of heterocyclic compounds (Ghorbani-Vaghei & Amiri, 2014).
3. Metal Complex Synthesis and Catalysis
Research on group 10 metal aminopyridinato complexes, involving the synthesis and structural characterization of various aminopyridines, implicates the compound in the creation of catalytically active species for applications such as Suzuki cross-coupling and polymerization (Deeken et al., 2006).
4. Coordination Chemistry and Ligand Synthesis
The compound finds application in the synthesis of oxa-aza macrocyclic ligands, providing diverse coordination possibilities for metal ions. This is crucial in the field of coordination chemistry for creating novel complexes with specific properties (Lodeiro et al., 2004).
5. Synthesis of Manganese(II) Complexes
In manganese(II) complex synthesis, 2-(Cyclobutylmethoxy)pyridin-3-amine derivatives have been used to create new ligands and complexes with potential magnetic properties. This application is significant in material science and magnetic studies (Wu et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antitubercular properties . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis or similar organisms.
Pharmacokinetics
The molecular weight of the compound is 178234 , which is within the range generally considered favorable for oral bioavailability.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTQIIWAKTVTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)










![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)

